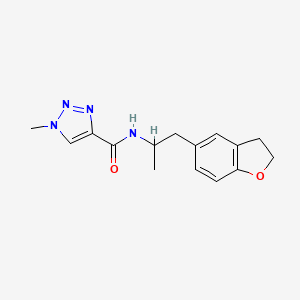

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran core substituted at the 5-position with a propan-2-yl group. This moiety is further functionalized with a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. The dihydrobenzofuran scaffold is prevalent in psychoactive compounds (e.g., 5-MAPDB, a stimulant analog listed in ), while the triazole-carboxamide group may enhance hydrogen bonding and metabolic stability compared to simpler amines or esters .

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10(16-15(20)13-9-19(2)18-17-13)7-11-3-4-14-12(8-11)5-6-21-14/h3-4,8-10H,5-7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZYCVVHHZJGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran moiety can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents. The triazole ring is introduced via a click chemistry reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzofuran and triazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with tailored properties.

Biology

The compound has been investigated for its biological activities, particularly:

- Antimicrobial Activity : Studies have shown that derivatives containing the triazole moiety exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this triazole have demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Activity : Research indicates that this compound may possess anticancer properties. For example, a study on triazole derivatives revealed promising results against non-small-cell lung cancer (NSCLC) cell lines, with some compounds exhibiting IC50 values as low as 10 µM .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative A | NSCLC (H460) | 10 | Inhibition of cell proliferation |

| Triazole Derivative B | Breast Cancer (MCF7) | 15 | Induction of apoptosis |

| Triazole Derivative C | Colon Cancer (HT29) | 12 | Inhibition of DNA synthesis |

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects in treating various diseases:

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems .

- Cardiovascular Diseases : Recent research indicates that triazole derivatives can alleviate mitochondrial dysfunction related to cardiovascular issues .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Study : A recent study evaluated a series of triazole derivatives against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells through apoptosis induction mechanisms .

- Antimicrobial Evaluation : In another study focused on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The findings demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of a dihydrobenzofuran core, triazole-carboxamide, and propan-2-yl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Positional Isomerism (5- vs. 6-Substitution):

- The 5-position substitution on dihydrobenzofuran in the target compound contrasts with 6-MAPDB’s 6-position substitution . Positional isomerism significantly impacts receptor binding; for example, 5-MAPDB and 6-MAPDB exhibit distinct psychoactive potencies due to differences in steric and electronic interactions.

Heterocyclic Modifications: Replacing the triazole-carboxamide with a pyrazoline (as in ) or benzimidazole () alters hydrogen-bonding capacity and aromatic stacking.

Functional Group Effects:

- The carboxamide group in the target compound likely improves metabolic stability compared to the primary amine in 5-MAPDB, which is prone to oxidative deamination. This modification may extend half-life in vivo .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

- Metabolic Stability: The triazole-carboxamide group may reduce cytochrome P450-mediated metabolism compared to 5-MAPDB’s amine, which is susceptible to N-demethylation .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a benzofuran moiety, which are significant for its biological properties. The molecular formula is with a molecular weight of 290.33 g/mol.

Biological Activity Overview

Research indicates that compounds containing triazole and benzofuran structures exhibit various pharmacological effects, including:

- Anticancer Activity : Studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some benzofuran derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in disease processes. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation.

- Receptor Modulation : The triazole moiety may interact with various receptors, influencing signaling pathways associated with cell growth and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit significant anticancer activity against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation (IC50 < 10 µM) .

- Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity .

- Inflammation Models : In vivo studies using animal models have shown that benzofuran derivatives can significantly reduce inflammation markers in serum and tissue samples after administration .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.